molecular formula C23H28O7Si B582980 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate CAS No. 151265-18-8

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate

Cat. No.: B582980
CAS No.: 151265-18-8
M. Wt: 444.555
InChI Key: OXQFQHKHZPNZSN-NCYKPQTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules. The presence of the tert-butyldiphenylsilyl group provides enhanced stability and selectivity in chemical reactions, making it a preferred choice for protecting hydroxyl groups during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl group of D-galactal using tert-butyldiphenylsilyl chloride. This reaction is carried out in the presence of a base such as pyridine or imidazole, which facilitates the formation of the silyl ether. The cyclic carbonate is then formed by reacting the protected D-galactal with a suitable carbonate source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new silyl ethers or other substituted derivatives.

Scientific Research Applications

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The cyclic carbonate moiety can undergo ring-opening reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate
  • 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate
  • 6-O-(tert-Butyldiphenylsilyl)-D-mannal cyclic carbonate

Uniqueness

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers enhanced stability and selectivity compared to other silyl protecting groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection of hydroxyl groups are required.

Properties

IUPAC Name

(4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3/t18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQFQHKHZPNZSN-NCYKPQTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]3[C@@H]([C@H](OC(=O)O3)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746591
Record name (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151265-18-8
Record name (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.